BenchChemオンラインストアへようこそ!

3-HABA Kanamycin A Sulfate

Antibacterial Activity MIC Aminoglycoside

3-HABA Kanamycin A Sulfate (CAS 50725-24-1) is the sole reference standard for Amikacin EP Impurity A, a positional isomer of amikacin acylated at the C-3 position. Its distinct reversed-phase HPLC retention and unique mass fragmentation pattern are mandatory for accurate quantification and European Pharmacopoeia compliance. Substitution with kanamycin A or amikacin invalidates method specificity. Procure this ≥95% purity standard for validated impurity profiling, method development, and regulatory batch release testing.

Molecular Formula C22H43N5O13
Molecular Weight 585.6 g/mol
CAS No. 50725-24-1
Cat. No. B1598241
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-HABA Kanamycin A Sulfate
CAS50725-24-1
Molecular FormulaC22H43N5O13
Molecular Weight585.6 g/mol
Structural Identifiers
SMILESC1C(C(C(C(C1NC(=O)C(CCN)O)OC2C(C(C(C(O2)CN)O)O)O)O)OC3C(C(C(C(O3)CO)O)N)O)N
InChIInChI=1S/C22H43N5O13/c23-2-1-8(29)20(36)27-7-3-6(25)18(39-21-14(32)11(26)12(30)10(5-28)38-21)17(35)19(7)40-22-16(34)15(33)13(31)9(4-24)37-22/h6-19,21-22,28-35H,1-5,23-26H2,(H,27,36)/t6-,7+,8+,9-,10-,11+,12-,13-,14-,15+,16-,17-,18+,19-,21-,22-/m1/s1
InChIKeyOTDUEYVCDKBDRQ-PVLUVTDWSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-HABA Kanamycin A Sulfate (CAS 50725-24-1) Pharmaceutical Reference Standard and Amikacin Impurity Procurement Guide


3-HABA Kanamycin A Sulfate (CAS 50725-24-1), chemically designated as (S)-O-3-Amino-3-deoxy-α-D-glucopyranosyl-(1→6)-O-[6-amino-6-deoxy-α-D-glucopyranosyl-(1→4)]-N3-(4-amino-2-hydroxy-1-oxobutyl)-2-deoxy-D-streptamine sulfate, is a positional isomer of amikacin formed as a process-related impurity during the commercial synthesis of amikacin from kanamycin A [1]. This aminoglycoside-carbohydrate conjugate is characterized by the acylation of the C-3 amino group of the deoxystreptamine moiety of kanamycin A with L-(-)-γ-amino-α-hydroxybutyric acid (L-HABA), distinguishing it from the active pharmaceutical ingredient amikacin, which is acylated at the C-1 position [2]. The compound is a white to off-white hygroscopic solid with a molecular weight of 585.6 g/mol (free base) [3], primarily utilized as a reference standard in pharmaceutical quality control to monitor and quantify impurities in amikacin formulations [4].

Why Kanamycin A and Amikacin Cannot Substitute for 3-HABA Kanamycin A Sulfate in Regulated Analytical Workflows


Substitution of 3-HABA Kanamycin A Sulfate with kanamycin A or amikacin in analytical and quality control applications is scientifically unsound due to fundamental differences in their chromatographic behavior, regulatory identity, and biological activity. 3-HABA Kanamycin A Sulfate is a specific, positional isomer of amikacin with a distinct retention time and mass spectrometric profile that is required for the accurate identification and quantification of this critical impurity in amikacin drug substances and finished products [1]. In reversed-phase HPLC methods, this compound exhibits unique retention characteristics relative to amikacin (BB-K8) and kanamycin A, enabling their baseline separation and precise quantification [2]. Regulatory guidelines, including the European Pharmacopoeia (EP), specifically mandate the use of Amikacin EP Impurity A (3-HABA Kanamycin A) as a reference standard for impurity profiling, a function that neither kanamycin A nor amikacin can fulfill due to their differing chemical identities and elution properties [3]. Furthermore, while kanamycin A and amikacin are potent antibacterial agents, 3-HABA Kanamycin A exhibits significantly reduced antibacterial activity in comparison, rendering it unsuitable as a therapeutic substitute but essential as a quality marker [4]. The procurement of a well-characterized, high-purity reference standard is therefore a non-negotiable requirement for regulatory compliance and method validation in pharmaceutical development.

Quantitative Evidence Guide: Differentiating 3-HABA Kanamycin A Sulfate from Amikacin and Kanamycin A


Comparative Antibacterial Activity: 3-HABA Kanamycin A Sulfate Exhibits >100-Fold Reduction in Potency Versus Amikacin

3-HABA Kanamycin A Sulfate (BB-K29) demonstrates dramatically reduced antibacterial activity compared to its parent compound, amikacin (BB-K8), and kanamycin A. In a study by Gunawardana et al., the minimum inhibitory concentration (MIC) of 3-HABA Kanamycin A against standard test organisms was reported to be ≥100 μg/mL, which is significantly higher (less potent) than the MICs typically observed for amikacin (≤4 μg/mL) and kanamycin A (≤8 μg/mL) against susceptible strains [1]. This quantitative difference confirms that the C-3 acylated positional isomer is not a clinically effective antibiotic, which is a critical distinction for its intended use as an analytical impurity marker rather than a therapeutic agent. The reduced activity is attributed to the altered binding affinity to the bacterial 30S ribosomal subunit due to the misplacement of the L-HABA side chain at the C-3 position instead of the C-1 position [2].

Antibacterial Activity MIC Aminoglycoside

Chromatographic Separation: Baseline Resolution of 3-HABA Kanamycin A Sulfate from Amikacin by HPLC

3-HABA Kanamycin A Sulfate can be reliably separated and quantified from amikacin using reversed-phase high-performance liquid chromatography (HPLC) with pulsed electrochemical detection (PED) or UV detection at 205 nm [1]. In a validated method, the resolution (Rs) between the amikacin peak and the 3-HABA Kanamycin A (BB-K29) peak was consistently >2.0, meeting the requirements for baseline separation in pharmaceutical analysis [2]. This chromatographic differentiation is essential for its role as a reference standard. The retention time of 3-HABA Kanamycin A is distinct from that of kanamycin A and other amikacin-related impurities (e.g., BB-K6, BB-K11), allowing for specific identification and quantification in complex matrices [3].

HPLC Method Validation Impurity Profiling

Ion Chromatography Method Linearity and Detection Limit for 3-HABA Kanamycin A Sulfate

An ion chromatography method has been validated for the simultaneous determination of amikacin and its impurity, 3-HABA Kanamycin A Sulfate, in amikacin sulfate raw materials and preparations [1]. The method demonstrated excellent linearity for both analytes. For 3-HABA Kanamycin A Sulfate, the linear range was 1.0–8.1 μg·mL⁻¹ with a correlation coefficient (r) of 0.9994. The precision (RSD) was 1.9%, and the detection limit was determined to be 3.2 ng [2]. These analytical performance characteristics are comparable to those for amikacin (linear range 0.9–4.8 μg·mL⁻¹, r=0.9994, RSD=1.8%, detection limit 3.6 ng), confirming the compound's suitability as a reliable reference standard for quantitative analysis [3].

Ion Chromatography Method Validation Analytical Chemistry

Structural Identity and Positional Isomerism: 3-HABA Kanamycin A Sulfate vs. Amikacin (C-3 vs. C-1 Acylation)

The defining structural difference between 3-HABA Kanamycin A Sulfate and amikacin (BB-K8) lies in the site of L-HABA acylation on the deoxystreptamine ring of kanamycin A. Amikacin is acylated at the C-1 amino group, whereas 3-HABA Kanamycin A is acylated at the C-3 amino group [1]. This positional isomerism was confirmed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) analysis of the isolated impurity [2]. This structural distinction is the root cause of the compound's altered antibacterial activity and unique chromatographic properties. The unambiguous structural identification of 3-HABA Kanamycin A as the C-3 acylated positional isomer is fundamental to its acceptance and use as an EP-specified impurity standard [3].

Structural Elucidation Positional Isomer Synthesis

Primary Application Scenarios for 3-HABA Kanamycin A Sulfate Based on Quantitative Evidence


Pharmaceutical Quality Control and Batch Release of Amikacin Drug Products

3-HABA Kanamycin A Sulfate is an indispensable reference standard for the quantitative analysis of Amikacin EP Impurity A in amikacin sulfate active pharmaceutical ingredients (APIs) and finished dosage forms [1]. Its use in validated HPLC and ion chromatography methods, which have demonstrated baseline resolution (Rs > 2.0) and detection limits of 3.2 ng [2], ensures compliance with regulatory specifications set forth by the European Pharmacopoeia. Procurement of this standard is essential for quality control laboratories to accurately quantify this process-related impurity, thereby supporting batch release and stability studies for amikacin products [3].

Analytical Method Development and Validation for Impurity Profiling

The well-characterized physicochemical properties of 3-HABA Kanamycin A Sulfate, including its distinct retention time in reversed-phase HPLC and its defined linear range of 1.0–8.1 μg·mL⁻¹ in ion chromatography [4], make it a critical tool for developing and validating new analytical methods. Researchers and analytical chemists use this compound to establish system suitability parameters, determine method specificity, and validate accuracy, precision, and linearity for impurity assays [5]. Its unique structural identity as the C-3 acylated positional isomer of amikacin allows for the development of methods that can discriminate between multiple related substances [6].

Synthetic Process Development and Optimization in Aminoglycoside Chemistry

In the research and development of novel aminoglycoside derivatives or the optimization of amikacin synthesis, 3-HABA Kanamycin A Sulfate serves as a key reference marker for monitoring reaction pathways and byproduct formation [7]. The quantitative data on its reduced antibacterial activity (MIC ≥ 100 μg/mL) [8] provides a benchmark for evaluating the biological impact of structural modifications at the C-3 position of kanamycin A. Researchers use this compound to track the efficiency of synthetic routes designed to minimize the formation of this undesired positional isomer, thereby improving the yield and purity of the desired C-1 acylated product, amikacin [9].

Reference Standard for Mass Spectrometry and NMR Method Development

The fully characterized structure of 3-HABA Kanamycin A Sulfate, with a confirmed molecular weight of 585.6 g/mol (free base) and a defined isotopic pattern, makes it an ideal reference standard for the development and tuning of liquid chromatography-mass spectrometry (LC-MS) methods for aminoglycoside analysis [10]. Its unique mass fragmentation pattern and NMR spectrum, which unambiguously confirm the C-3 acylation site, are used to establish library entries for the identification of unknown impurities and to verify the performance of analytical instrumentation [11].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-HABA Kanamycin A Sulfate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.